N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

This compound is a non-interchangeable member of the 1H-pyrrole-1-acetamide chemotype, distinguished by its unique α-pyrrole connectivity to the phenylacetamide core and a 4-bromo-3-methylphenyl tail (XLogP3 4.4, TPSA 34 Ų). The aryl bromide handle enables Pd-catalyzed diversification, while its distinct physicochemical profile (Δ logP ≈ 0.5 vs. regioisomers) makes it essential for reproducible SAR studies. Sourced from validated commercial libraries, it is an ideal probe for halogen-bonding studies and CNS-targeted screening cascades.

Molecular Formula C19H17BrN2O
Molecular Weight 369.262
CAS No. 1351590-48-1
Cat. No. B2366864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
CAS1351590-48-1
Molecular FormulaC19H17BrN2O
Molecular Weight369.262
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3)Br
InChIInChI=1S/C19H17BrN2O/c1-14-13-16(9-10-17(14)20)21-19(23)18(22-11-5-6-12-22)15-7-3-2-4-8-15/h2-13,18H,1H3,(H,21,23)
InChIKeySCJDNXRIBXCULM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (CAS 1351590-48-1): Procurement-Relevant Identity and Structural Context


N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (CAS 1351590-48-1) is a synthetic, achiral acetamide derivative that integrates a brominated 3-methylaniline motif with an α-phenyl-α-(1H-pyrrol-1-yl)acetyl pharmacophore [1]. It belongs to the broader 1H-pyrrole-1-acetamide compound class, which has been extensively claimed in patent literature for antihypertensive, hypotensive, and CNS-active indications [2]. The compound exists as a discrete screening entity within commercial libraries (available as 20 µmol or 3 mg units from Life Chemicals under catalog F6014-0164), with computed descriptors including an XLogP3 of 4.4 and a topological polar surface area of 34 Ų [1]. Its structural framework uniquely combines a 4-bromo-3-methylphenyl amide tail with a pyrrole directly appended to the α-carbon of the phenylacetamide core, a connectivity pattern that distinguishes it from regioisomeric analogs where the pyrrole is attached to the phenyl ring . The bromine atom at the 4-position of the aniline-derived ring provides a synthetically addressable handle for cross-coupling diversification, while the methyl group at the 3-position introduces steric and electronic modulation not present in unsubstituted or mono-substituted analogs [1].

Why N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide Cannot Be Interchanged with In-Class Compounds: The Case for Compound-Specific Procurement


Within the 1H-pyrrole-1-acetamide chemotype, small structural perturbations—including halogen identity, methyl group position, and pyrrole connectivity—produce large shifts in physicochemical properties that govern assay behavior, solubility, and target engagement [1]. The target compound's 4-bromo-3-methylphenyl tail is not a generic substituent: bromine's polarizability (volume 23.8 ų vs. chlorine 17.4 ų and fluorine 5.8 ų) enhances van der Waals contacts and can strengthen halogen bonding with protein backbone carbonyls, a feature absent in des-bromo or chloro analogs [2]. Furthermore, the methyl group at the 3-position of the aniline ring introduces conformational bias distinct from 2-methyl or 4-methyl regioisomers, potentially altering the presentation of the amide NH to hydrogen bond acceptors [3]. The α-pyrrole connectivity—where the pyrrole ring is directly N-linked to the α-carbon of the acetamide rather than to the phenyl ring—generates a stereoelectronic environment fundamentally different from that of the regioisomeric N-(4-bromo-3-methylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide (ChemDiv K906-1354), as evidenced by computed logP differences (Δ logP ≈ 0.5) [1]. These non-interchangeable molecular properties mean that assay results, SAR trends, and synthetic yields obtained with one member of the series cannot be assumed transferable to another, making compound-specific sourcing essential for reproducible research [1].

Quantitative Differentiation Evidence: N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide vs. Closest Analogs and Alternatives


Physicochemical Differentiation: XLogP3 and Lipophilicity Comparison with the Des-Pyrrole-Phenyl Fragment

The target compound exhibits an XLogP3 of 4.4, substantially higher than the logP of 2.55 (ACD/LogP 2.75) for the simpler fragment N-(4-bromo-3-methylphenyl)acetamide (CAS 90914-81-1), which lacks the α-phenyl-α-(1H-pyrrol-1-yl) group [1][2]. This Δ logP of approximately 1.65–1.85 units reflects the significant contribution of the added phenyl-pyrrole pharmacophore to overall hydrophobicity. In practical terms, such a difference predicts markedly altered solubility profiles, membrane partitioning, and non-specific protein binding. The target compound also has a higher molecular weight (369.26 vs. 228.09 Da) and a larger number of rotatable bonds (4 vs. 1), indicating greater conformational flexibility that may influence target binding entropy [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric Differentiation: α-Pyrrole vs. 4-(Pyrrol-1-yl)phenyl Connectivity and Its logP Signature

The target compound's pyrrole ring is directly N-linked to the α-carbon of the phenylacetamide, whereas the structurally closest regioisomer—N-(4-bromo-3-methylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide (ChemDiv K906-1354)—attaches the pyrrole to the para position of the phenyl ring [1]. This connectivity difference produces a measurable shift in computed logP: the target compound has an XLogP3 of 4.4, while the regioisomer has a logP of 4.898 [1]. The Δ logP of approximately 0.5 indicates that the regioisomer is more lipophilic, likely due to the reduced solvent exposure of the pyrrole nitrogen when embedded within the phenyl ring system. The topological polar surface area also differs (34 Ų vs. 27.1 Ų), which may affect membrane permeability predictions [1].

Regioisomerism Structure-property relationships LogP comparison

Bromine as a Differentiating Substituent: Class-Level Evidence for Enhanced Binding via Halogen Bonding Relative to Chloro and Fluoro Analogs

The 4-bromo substituent on the 3-methylaniline ring of the target compound confers distinct molecular recognition properties not available to chloro, fluoro, or des-halo analogs. Bromine has a larger atomic polarizability (5.07 ų) compared to chlorine (2.18 ų) and fluorine (0.557 ų), and a computed σ-hole potential that enables directional halogen bonding with protein backbone carbonyl oxygens at distances of ~2.9–3.3 Å [1]. In medicinal chemistry SAR campaigns, bromine-for-chlorine substitution has been shown to increase binding affinity by 2- to 10-fold in select protein-ligand systems due to enhanced van der Waals contacts and halogen bond formation [1]. Additionally, the 4-bromo-3-methylphenyl substructure has been validated in anticonvulsant semicarbazone series, where it contributed to protection in maximal electroshock seizure (MES) models, providing a precedent for CNS-active compound development involving this aryl fragment [2].

Halogen bonding Structure-activity relationship Bromine substitution

Synthetic Tractability and Functionalization Potential via the Bromine Handle Compared to Non-Halogenated Scaffolds

The 4-bromo substituent provides a chemically orthogonal handle for late-stage diversification through palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), which is absent in des-halo analogs [1]. This enables the systematic exploration of structure-activity relationships (SAR) around the aniline-derived ring without de novo synthesis of the entire acetamide scaffold. In contrast, the non-halogenated parent scaffold N-(3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide would require electrophilic aromatic substitution or directed metalation for functionalization, both of which are less predictable and lower-yielding than cross-coupling from the pre-installed bromide [1]. The 4-bromo-3-methylaniline starting material is commercially available at ≥97% purity (CAS 6933-10-4, Sigma-Aldrich) , and its reaction with 2-phenyl-2-(1H-pyrrol-1-yl)acetyl chloride is reported to yield the target amide through a straightforward acylation sequence .

Cross-coupling Chemical diversification Synthetic chemistry

Defined Application Scenarios for N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Expansion via Bromine-Directed Late-Stage Diversification

The aryl bromide handle at the 4-position of the 3-methylaniline ring enables Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for systematic diversification of the N-aryl tail without re-synthesizing the α-phenyl-α-pyrrole acetamide core [1]. This makes the compound a strategic entry point for generating focused libraries exploring substituent effects at the aniline terminus, an approach not accessible with the des-bromo scaffold. The commercial availability of the starting materials (4-bromo-3-methylaniline at ≥97% purity ) supports scalable synthetic workflows.

CNS Drug Discovery Programs Leveraging the 4-Bromo-3-methylphenyl Pharmacophore

The 4-bromo-3-methylphenyl substructure has been validated in vivo as an anticonvulsant pharmacophore element through the N-(4-bromo-3-methylphenyl)semicarbazone series, which demonstrated protective activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models [2]. The target compound extends this validated fragment into the 1H-pyrrole-1-acetamide class, which has independent patent precedent for CNS activity [3]. This dual pharmacophoric heritage makes it a candidate scaffold for CNS-focused screening cascades, where the bromine's enhanced polarizability and halogen-bonding potential may confer binding advantages over chloro or des-halo congeners [4].

Physicochemical Property Profiling and Chromatographic Method Development Using a Defined logP Standard

With a computed XLogP3 of 4.4 and a regioisomer (ChemDiv K906-1354) exhibiting logP = 4.898 [1], this pair of compounds provides a defined chromatographic benchmark for evaluating the impact of pyrrole connectivity on reversed-phase retention behavior. The observed Δ logP of ~0.5 units is sufficient to produce distinguishable retention times on standard C18 columns, making the target compound useful as a reference standard for HPLC method development targeting moderately lipophilic amides.

Halogen Bonding Probe Development in Structural Biology

The 4-bromo substituent's capacity for directional halogen bonding with protein backbone carbonyls (estimated interaction energy −1.5 to −3.5 kcal/mol) [4] positions the target compound as a potential probe for crystallographic or biophysical studies investigating halogen-mediated protein-ligand recognition. Unlike fluoro or chloro analogs, the bromine atom's larger σ-hole and higher polarizability facilitate both enthalpic (electrostatic) and entropic (desolvation) contributions to binding, measurable through ITC or SPR experiments [4].

Quote Request

Request a Quote for N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.